N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide
Description
N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide is a compound that belongs to the class of thiazolidinediones. Thiazolidinediones are known for their diverse biological activities, including antidiabetic, antimicrobial, and anticancer properties
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-9-3-2-4-10(7-9)12(17)14-5-6-15-11(16)8-19-13(15)18/h2-4,7H,5-6,8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKJOLQQLIVVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN2C(=O)CSC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with thiazolidine-2,4-dione derivatives. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The final product is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted thiazolidine derivatives .
Scientific Research Applications
N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antidiabetic, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide involves its interaction with specific molecular targets. It acts as a partial agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose and lipid metabolism. The compound binds to the receptor, modulating its activity and leading to improved insulin sensitivity and reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione with potent antidiabetic properties.
Pioglitazone: Known for its use in the treatment of type 2 diabetes.
Troglitazone: An older thiazolidinedione with similar biological activities.
Uniqueness
N-(2-(2,4-dioxothiazolidin-3-yl)ethyl)-3-methylbenzamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to act as a partial agonist of PPAR-γ sets it apart from other thiazolidinediones, potentially offering a better safety profile with fewer side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
